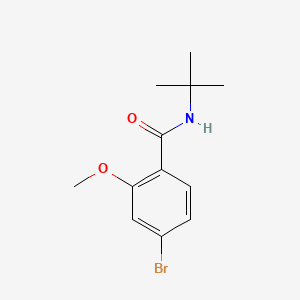

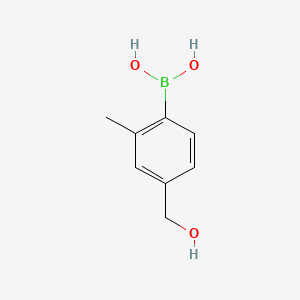

![molecular formula C5H8O B597741 4-Oxaspiro[2.3]hexane CAS No. 13357-56-7](/img/structure/B597741.png)

4-Oxaspiro[2.3]hexane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

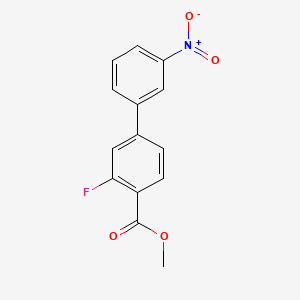

4-Oxaspiro[2.3]hexane is a type of organic compound . It is a spirocyclic compound, which means it has two or more rings that share one atom .

Synthesis Analysis

The synthesis of 4-Oxaspiro[2.3]hexane involves the conversion of 2-Methyleneoxetanes to 4-Oxaspiro[2.3]hexanes under modified Simmons–Smith conditions . This process yields excellent results .Molecular Structure Analysis

The molecular structure of 4-Oxaspiro[2.3]hexane is quite unique due to its spirocyclic nature . The spirocyclic structure involves two or more rings that share one atom .Chemical Reactions Analysis

In terms of chemical reactions, 4-Oxaspiro[2.3]hexane can be treated with BF3·Et2O to produce cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans, depending on the substituents .科学的研究の応用

Synthesis and Reactions

4-Oxaspiro[2.3]hexane derivatives have been utilized in various synthetic pathways. Bekolo and Howell (2001) demonstrated that 2-methyleneoxetanes could be converted into 4-oxaspiro[2.3]hexanes, which upon further treatment yield compounds like cyclopentanones and cyclobutanones, depending on the substituents (Bekolo & Howell, 2001). This highlights the versatility of 4-oxaspiro[2.3]hexane in organic synthesis.

Catalytic Rearrangement

Geraghty (1994) explored the catalytic rearrangement of 5-oxo-4-oxaspiro[2.3]hexanes to furanones, revealing a general reaction promoted by metal catalysts. This process involves the insertion of a metal species into the O-C bond of the β-lactone ring (Geraghty, 1994).

Unusual Reactivity Patterns

A review by Duffy, Morris, and Romo (2009) provided an overview of the synthesis and reactivity of small strained spiroheterocycles, including 4-oxaspiro[2.3]hexanes. These compounds show unique reactivity patterns due to their small ring sizes and inherent ring strain, which can be exploited in the synthesis of natural and unnatural products (Duffy, Morris, & Romo, 2009).

Directed Ring-Opening Reactions

Taboada et al. (2003) discussed how 1,5-dioxaspiro[3.2]hexanes, closely related to 4-oxaspiro[2.3]hexanes, undergo directed ring-opening reactions, providing insights into the behavior of spirocyclic compounds in synthetic chemistry (Taboada et al., 2003).

Transformation and Synthesis Applications

Kato, Katagiri, and Sato (1981) showed the transformation of 5-oxo-4-oxaspiro[2.3]hexanes into various cyclic compounds, demonstrating the compound's role in the synthesis of complex organic molecules (Kato, Katagiri, & Sato, 1981).

特性

IUPAC Name |

4-oxaspiro[2.3]hexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-5(1)3-4-6-5/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTWAVYEZDXWGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10741634 |

Source

|

| Record name | 4-Oxaspiro[2.3]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10741634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxaspiro[2.3]hexane | |

CAS RN |

13357-56-7 |

Source

|

| Record name | 4-Oxaspiro[2.3]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10741634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

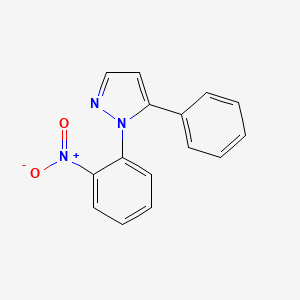

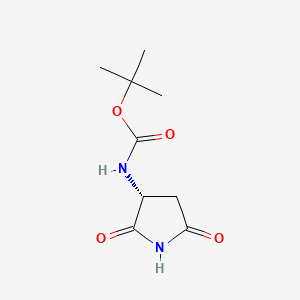

![4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B597662.png)

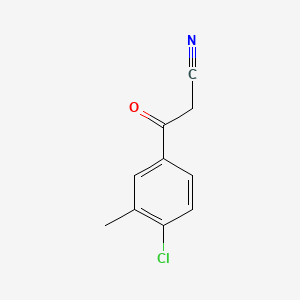

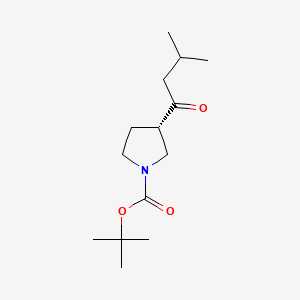

![(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B597665.png)

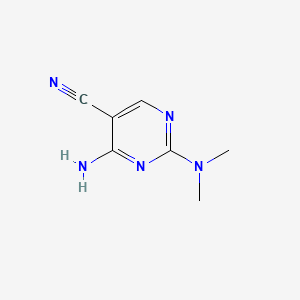

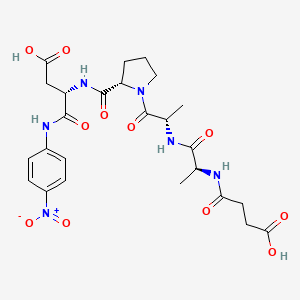

![4-Fluoro-1,7a-dihydropyrrolo[2,3-c]pyridin-5-one](/img/structure/B597668.png)

![Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B597676.png)